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Compound of Interest

1-(5-Bromo-2-
Compound Name:
methoxyphenyl)adamantane

Cat. No.: B139514

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-methoxyphenyl)adamantane is a bulky, lipophilic molecule incorporating a rigid
adamantane cage, a brominated aromatic ring, and a methoxy group. Its structural complexity
and potential applications in medicinal chemistry and materials science necessitate robust
analytical techniques for its characterization. Mass spectrometry (MS), particularly when
coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and
confirming the identity of such compounds. This guide provides an in-depth overview of the
expected mass spectrometric behavior of 1-(5-Bromo-2-methoxyphenyl)adamantane, a
proposed fragmentation pathway, and a detailed experimental protocol for its analysis.

Molecular Properties

A summary of the key molecular properties of 1-(5-Bromo-2-methoxyphenyl)adamantane is
presented in the table below.
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Property Value
Molecular Formula C17H21BrO
Monoisotopic Mass 320.0776 u
Average Molecular Weight 321.25 g/mol
CAS Number 104224-63-7

Predicted Electron lonization (El) Mass Spectrum
and Fragmentation Pathway

The electron ionization (El) mass spectrum of 1-(5-Bromo-2-methoxyphenyl)adamantane is
predicted to be characterized by several key fragmentation pathways, driven by the structural

features of the molecule: the stable adamantane cage, the bromo-methoxyphenyl group, and

the bond connecting them.

Molecular lon: The molecular ion peak (M*") is expected to be observed with a characteristic
isotopic pattern due to the presence of bromine (7°Br and 8Br in an approximate 1:1 ratio). This
will result in two peaks of nearly equal intensity at m/z 320 and 322.

Primary Fragmentation Pathways:

o Loss of the Adamantyl Radical: Cleavage of the bond between the adamantane cage and
the phenyl ring is a highly probable fragmentation, leading to the formation of a stable
adamantyl cation at m/z 135. This is often a base peak in the mass spectra of 1-substituted
adamantanes.

¢ Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a
methyl radical (*CHs) to form an ion at m/z 305/307.

¢ Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic
compounds is the loss of a neutral formaldehyde molecule (CH20), which would result in an
ion at m/z 290/292.
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e Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine

radical (*Br), resulting in an ion at m/z 241.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation,

leading to a series of smaller ions characteristic of the adamantane and phenyl moieties. For

instance, the adamantyl cation (m/z 135) can further fragment into smaller alkyl cations.

Predicted Major Mass Spectral Fragments

m/z (for 7°Br)

Proposed
Fragment lon

Structure

320/322

[C17H21BrO]*

Molecular lon

Shows characteristic
1:1 isotopic pattern for

Bromine.

305/307

[C16H18BrO]*

[M - CHs]*

Loss of a methyl
radical from the

methoxy group.

241

[C17H210]*

[M - Br]*

Loss of the bromine

radical.

186/188

[C7HeBrO]*

[Br(OCH3)CeHs]*

Cleavage of the
adamantane-phenyl
bond.

135

[CioH1s]*

Adamantyl cation

Often the base peak
due to its high
stability.

Proposed Fragmentation Pathway
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Caption: Proposed EI fragmentation pathway for 1-(5-Bromo-2-methoxyphenyl)adamantane.

Experimental Protocol for GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron

ionization (EI) source is well-suited for the analysis of 1-(5-Bromo-2-

methoxyphenyl)adamantane.

Sample Preparation

Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of
a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL
stock solution.

Dilution: Prepare a working solution of approximately 10 pug/mL by diluting the stock solution
with the same solvent.

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 pum
syringe filter before transferring it to a GC autosampler vial.
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GC-MS Instrumentation and Parameters

Parameter

Recommended Setting

Gas Chromatograph

Injection Volume

1puL

Inlet Temperature

280 °C

Injection Mode

Splitless (or split 10:1 for more concentrated

samples)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
GC Column 30 m x 0.25 mm ID, 0.25 pum film thickness, non-

polar (e.g., DB-5MS or equivalent)

Oven Program

Initial temp: 150 °C, hold for 1 minRamp: 15
°C/min to 300 °CHold: 5 min at 300 °C

Mass Spectrometer

lonization Mode

Electron lonization (EI)

lonization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 40 - 450

Solvent Delay

3 - 5 minutes

Experimental Workflow
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Caption: Experimental workflow for the GC-MS analysis of the target compound.
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Data Interpretation

When interpreting the mass spectrum of 1-(5-Bromo-2-methoxyphenyl)adamantane, the
following key features should be considered:

e Molecular lon Isotope Pattern: The presence of a pair of peaks at m/z 320 and 322 with
nearly equal intensity is a strong indicator of a monobrominated compound.

o Base Peak: The most intense peak in the spectrum (the base peak) is likely to be the
adamantyl cation at m/z 135, reflecting the stability of this fragment.

o Characteristic Fragments: Look for the presence of other predicted fragments, such as those
resulting from the loss of a methyl group (m/z 305/307) or the bromine atom (m/z 241).

o Absence of Peaks: The absence of certain fragments can also be informative. For example,
a very low abundance of a fragment corresponding to the loss of the entire bromo-
methoxyphenyl moiety would further support the proposed fragmentation pathway.

Conclusion

The mass spectrometry analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane is expected
to yield a characteristic spectrum defined by the facile formation of the adamantyl cation and
the distinct isotopic signature of the bromine atom. The proposed fragmentation pathway and
experimental protocol in this guide provide a solid foundation for researchers to successfully
identify and characterize this and similar adamantane derivatives. Careful data interpretation,
with attention to the key features outlined, will enable confident structural elucidation.

« To cite this document: BenchChem. [Mass Spectrometry Analysis of 1-(5-Bromo-2-
methoxyphenyl)adamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b139514#mass-spectrometry-analysis-of-
1-5-bromo-2-methoxyphenyl-adamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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